Hydroxypropyl Nortadalafil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxypropyl Nortadalafil is a chemical compound with the molecular formula C24H23N3O5 and a molecular weight of 433.46 g/mol . It is a derivative of Tadalafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used primarily for the treatment of erectile dysfunction and pulmonary arterial hypertension . This compound is characterized by the presence of a hydroxypropyl group attached to the Nortadalafil structure, which may impart unique chemical and biological properties.
Preparation Methods
The synthesis of Hydroxypropyl Nortadalafil involves several steps, starting from the parent compound, Tadalafil. The key synthetic route includes the introduction of a hydroxypropyl group to the Nortadalafil structure. This can be achieved through various chemical reactions, such as nucleophilic substitution or addition reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Hydroxypropyl Nortadalafil undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert this compound to its reduced forms, potentially altering its pharmacological properties.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Hydroxypropyl Nortadalafil has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential effects on various biological systems, including its interaction with enzymes and receptors.
Mechanism of Action
The mechanism of action of Hydroxypropyl Nortadalafil is similar to that of Tadalafil. It acts as a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and vasodilation . This mechanism is particularly relevant in the treatment of erectile dysfunction and pulmonary arterial hypertension.
Comparison with Similar Compounds
Hydroxypropyl Nortadalafil is structurally similar to other PDE5 inhibitors, such as:
Tadalafil: The parent compound, known for its long duration of action and selectivity for PDE5.
Sildenafil: Another PDE5 inhibitor with a shorter duration of action compared to Tadalafil.
Vardenafil: A PDE5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
The uniqueness of this compound lies in the presence of the hydroxypropyl group, which may impart distinct pharmacological properties and potential therapeutic advantages .
Properties
Molecular Formula |
C24H23N3O5 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(3-hydroxypropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |
InChI |
InChI=1S/C24H23N3O5/c28-9-3-8-26-12-21(29)27-18(24(26)30)11-16-15-4-1-2-5-17(15)25-22(16)23(27)14-6-7-19-20(10-14)32-13-31-19/h1-2,4-7,10,18,23,25,28H,3,8-9,11-13H2/t18-,23-/m1/s1 |
InChI Key |
OVSLKAWKJHMDLU-WZONZLPQSA-N |
Isomeric SMILES |
C1[C@@H]2C(=O)N(CC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)CCCO |
Canonical SMILES |
C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.